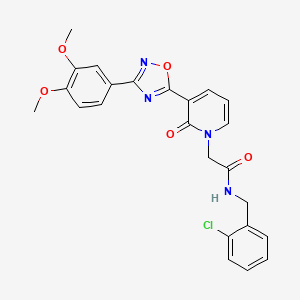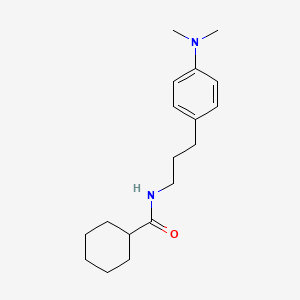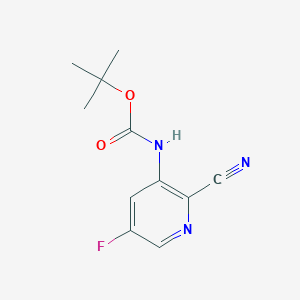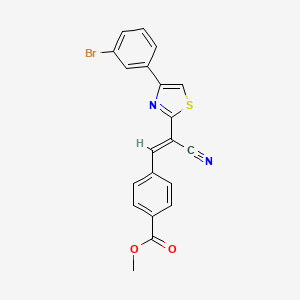![molecular formula C26H28N4O6 B3016268 N-(3-NITROPHENYL)-2-(3-{[(3-NITROPHENYL)CARBAMOYL]METHYL}ADAMANTAN-1-YL)ACETAMIDE CAS No. 313375-73-4](/img/structure/B3016268.png)
N-(3-NITROPHENYL)-2-(3-{[(3-NITROPHENYL)CARBAMOYL]METHYL}ADAMANTAN-1-YL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide is a complex organic compound characterized by the presence of nitrophenyl and adamantane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide typically involves multiple steps. The process begins with the preparation of the adamantane derivative, followed by the introduction of the nitrophenyl groups. The key steps include:
Preparation of Adamantane Derivative: Adamantane is functionalized to introduce reactive groups that can further react with nitrophenyl compounds.
Introduction of Nitrophenyl Groups: The nitrophenyl groups are introduced through nitration reactions, where nitro groups are added to the phenyl rings.
Formation of the Final Compound: The final step involves the coupling of the nitrophenyl groups with the adamantane derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can undergo oxidation to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Nitrophenyl)acetamide: A simpler analog with similar nitrophenyl groups but lacking the adamantane moiety.
Adamantane derivatives: Compounds with the adamantane structure but different functional groups.
Uniqueness
N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide is unique due to the combination of nitrophenyl and adamantane groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6/c31-23(27-19-3-1-5-21(8-19)29(33)34)14-25-10-17-7-18(11-25)13-26(12-17,16-25)15-24(32)28-20-4-2-6-22(9-20)30(35)36/h1-6,8-9,17-18H,7,10-16H2,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIHJHOEDVWRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])CC(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)

![2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B3016189.png)

![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)
![Methyl 3-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3016195.png)
![1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3016196.png)


ammonio]propane-1-sulfonate](/img/structure/B3016199.png)
![[(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B3016203.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine](/img/structure/B3016204.png)
![Tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B3016207.png)

